alpha-D-arabinofuranose

概要

説明

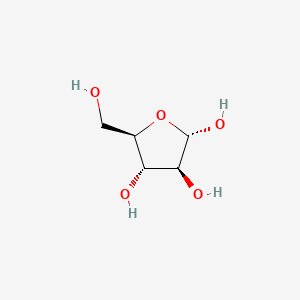

α-D-アラビノフラノース: は、ペントースとして知られる有機化合物のクラスに属する単糖です。これらは、5つの炭素原子を含む炭水化物です。α-D-アラビノフラノースはフラノース型であり、これは5員環構造を持つことを意味します。これは、さまざまな生物学的および化学的プロセスにおける重要な構成要素であり、複合多糖の一部として自然界に存在します。

準備方法

合成経路と反応条件: α-D-アラビノフラノースは、いくつかの方法で合成できます。一般的なアプローチの1つは、ヘミセルロース多糖であるアラビノキシランの加水分解を含みます。 加水分解プロセスは通常、α-L-アラビノフラノシダーゼなどの酵素を使用してアラビノキシランを単糖成分、特にα-D-アラビノフラノースに分解します .

工業生産方法: 工業的な設定では、α-D-アラビノフラノースは、農業バイオマスの酵素的加水分解によって生成できます。 このプロセスには、バイオマスをアンモニア水で前処理し、セルラーゼとα-L-アラビノフラノシダーゼを組み合わせて単糖を放出することが含まれます .

化学反応の分析

反応の種類: α-D-アラビノフラノースは、酸化、還元、置換反応などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: α-D-アラビノフラノースは、硝酸または臭素水などの試薬を使用して酸化してアラビノン酸を生成できます。

還元: α-D-アラビノフラノースの還元は、パラジウムなどの触媒の存在下で水素を使用して達成し、アラビニトールを生成できます。

置換: 置換反応は、α-D-アラビノフラノースのヒドロキシル基で発生し、多くの場合、無水酢酸などの試薬を使用してエステルを生成します。

生成される主な生成物:

酸化: アラビノン酸

還元: アラビニトール

置換: 使用される置換基に応じてさまざまなエステル

科学研究への応用

α-D-アラビノフラノースは、科学研究で多くの用途があります。

化学:

- より複雑な炭水化物や糖コンジュゲートの合成におけるビルディングブロックとして使用されます。

- フラノース糖の特性と反応を研究するためのモデル化合物として役立ちます。

生物学:

- 植物細胞壁、特にアラビノキシランなどのヘミセルロースの構造と機能において役割を果たします。

- 特定の微生物の代謝への関与が研究されています。

医学:

- 特に抗ウイルス剤や抗癌剤の合成における創薬への潜在的な用途が調査されています。

- 有益な腸内細菌の増殖を促進するプレバイオティクスの開発における役割が探求されています。

産業:

- リグノセルロース系バイオマスからのバイオ燃料の生産に使用されます。

- 食品業界では、甘味料として、および食物繊維の成分として使用されます。

科学的研究の応用

Scientific Research Applications of alpha-D-Arabinofuranose

This compound and its derivatives have a variety of applications in scientific research, spanning from pharmaceutical chemistry to material science. Its role as a building block in synthesizing antiviral and anticancer agents is particularly notable.

Pharmaceutical Research

This compound derivatives are instrumental in developing antiviral therapies, showing activity against viruses like HIV, Hepatitis B, and Cytomegalovirus.

Antiviral Activity:

- This compound derivatives inhibit viral replication by mimicking natural nucleosides. The introduction of a fluorine atom enhances the stability and binding affinity of these compounds to viral polymerases, which is crucial for blocking viral RNA synthesis.

- These derivatives exhibit an enhanced affinity for RNA compared to DNA, which is vital for their antiviral mechanism of action.

Case Study: Synthesis and Evaluation of Antiviral Activity

One study focused on synthesizing 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl nucleosides from a derivative of this compound demonstrated its effectiveness against HIV. The synthesized compounds showed a potent inhibition of reverse transcriptase, with an IC50 value of 10 nM.

Material Science

Beyond pharmaceutical applications, this compound is explored in material science, specifically for its potential use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

Study of Mycobacteria

This compound is a component of arabinogalactan, a crucial constituent of mycobacterial cell walls . Enzymes that degrade d-arabinan, including those with endo- and exo-acting mechanisms, have been identified, offering insights into cell wall modification and degradation in mycobacteria .

Identification of D-Arabinan-Degrading Enzymes:

Researchers have identified glycoside hydrolases with activity against the d-arabinan or d-galactan components of arabinogalactan . These enzymes, including members of the DUF2961 family (GH172) and the DUF4185/GH183 family, display endo-d-arabinofuranase activity and are conserved in mycobacteria and other microbes . Mycobacterial genomes encode conserved endo-d-arabinanases with different preferences for arabinogalactan and lipoarabinomannan, suggesting their importance in cell wall dynamics .

Glycan Research

The discovery of D-arabinan-degrading enzymes provides valuable resources for investigating the intricate glycan architecture of mycobacterial cell wall polysaccharides and their contribution to pathogenicity .

作用機序

α-D-アラビノフラノースの作用機序には、生物学的システムにおける特定の酵素や受容体との相互作用が含まれます。 たとえば、α-L-アラビノフラノシダーゼは、多糖からのα-D-アラビノフラノース残基の加水分解を触媒し、複雑な炭水化物をより単純な糖に分解することを促進します . このプロセスは、バイオマスをさまざまな産業用途で使用できる発酵可能な糖に効率的に変換するために不可欠です。

類似の化合物との比較

類似の化合物:

β-D-アラビノフラノース: アノマー炭素で異なる配置を持つD-アラビノフラノースの別のアノマー。

α-D-キシロピラノース: 6員環構造を持つ同様のペントース糖。

α-D-リボフラノース: ペントース糖の別のフラノース型で、ヒドロキシル基の位置が異なります。

独自性: α-D-アラビノフラノースは、その特定の配置と、アラビノキシランなどのヘミセルロースの構造における役割のためにユニークです。さまざまな化学反応を起こす能力と、生物学的プロセスへの関与により、研究と産業用途の両方で貴重な化合物となっています。

類似化合物との比較

Beta-D-arabinofuranose: Another anomer of D-arabinofuranose with a different configuration at the anomeric carbon.

Alpha-D-xylopyranose: A similar pentose sugar with a six-membered ring structure.

Alpha-D-ribofuranose: Another furanose form of a pentose sugar, differing in the position of the hydroxyl groups.

Uniqueness: Alpha-D-arabinofuranose is unique due to its specific configuration and its role in the structure of hemicelluloses like arabinoxylans. Its ability to undergo various chemical reactions and its involvement in biological processes make it a valuable compound in both research and industrial applications.

生物活性

Alpha-D-arabinofuranose (α-D-Ara f) is a pentose sugar that plays a significant role in the structure and function of polysaccharides, particularly in the cell walls of certain bacteria, including mycobacteria. This article explores the biological activity of α-D-arabinofuranose, focusing on its enzymatic interactions, potential therapeutic applications, and implications in microbial pathogenesis.

This compound is characterized by its furanose ring structure, which is crucial for its biological interactions. It is often found in glycosylated forms within polysaccharides such as lipoarabinomannan (LAM) and arabinogalactan (AG), which are essential components of the cell walls of mycobacteria.

Enzymatic Interactions

Recent studies have identified several enzymes that interact with α-D-arabinofuranose, highlighting its biological importance:

- Glycoside Hydrolases : Enzymes such as endo-d-arabinanases and exo-α-d-arabinofuranosidases play critical roles in the degradation of arabinan structures. These enzymes have been characterized for their substrate specificity and mechanisms of action. For instance, the GH172 family has been shown to effectively cleave α-D-arabinofuranosidic bonds, facilitating the breakdown of complex polysaccharides in bacterial cell walls .

- Enzyme Activity : Table 1 summarizes the activities of various glycoside hydrolases against synthetic substrates derived from α-D-arabinofuranose.

| Enzyme Family | Substrate | Activity Type | Reference |

|---|---|---|---|

| GH172 | pNP-α-D-Ara f | Exo-activity | |

| GH183 | LAM | Endo-activity | |

| GH116 | AG | Exo-activity |

Pathogenicity and Immune Modulation

The presence of α-D-arabinofuranose in mycobacterial cell walls is linked to immune evasion strategies employed by pathogens like Mycobacterium tuberculosis. The unique structure of LAM, which contains branched α-D-arabinofuranosyl units, contributes to its ability to modulate host immune responses .

Therapeutic Potential

Given its role in mycobacterial biology, α-D-arabinofuranose derivatives are being explored as potential therapeutic agents. For example, compounds that inhibit glycosyltransferases involved in arabinan biosynthesis could serve as novel anti-tubercular agents, as these pathways are not present in mammalian cells .

Study on Radiotracers

One notable study synthesized radiolabeled arabinofuranoses to investigate their uptake in bacterial pathogens. The findings indicated low incorporation rates of these compounds into E. coli and S. aureus, suggesting limited utility as imaging agents but highlighting their biochemical interactions with bacterial cells .

Antiviral Activity Investigation

Research into the antiviral properties of 9-alpha-D-arabinofuranosyladenine derivatives revealed that while some modifications showed promise, they did not exhibit significant antiviral activity compared to their parent compounds . This underscores the complexity of designing effective arabinofuranose-based therapeutics.

特性

IUPAC Name |

(2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-MBMOQRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433938 | |

| Record name | alpha-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37388-49-1 | |

| Record name | alpha-D-Arabinofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037388491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-arabinofuranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-ARABINOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8VI99C5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。